molecular formula C3H5BF3K B7827676 potassium;trifluoro(prop-2-enyl)boranuide

potassium;trifluoro(prop-2-enyl)boranuide

Cat. No.: B7827676
M. Wt: 147.98 g/mol
InChI Key: TVPZAMJXLCDMIT-UHFFFAOYSA-N
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Description

Compound “potassium;trifluoro(prop-2-enyl)boranuide” is a chemical entity registered in the PubChem database. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications. The compound’s molecular formula, structure, and other basic properties can be accessed through its PubChem entry.

Preparation Methods

Industrial Production Methods: Industrial production of compound “potassium;trifluoro(prop-2-enyl)boranuide” would likely involve scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure consistency and safety. The choice of raw materials and the efficiency of the synthesis process are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions: Compound “potassium;trifluoro(prop-2-enyl)boranuide” can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions: The reactions of compound “this compound” are typically carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts or solvents to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Compound “potassium;trifluoro(prop-2-enyl)boranuide” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in organic synthesis, helping to create more complex molecules.

    Biology: The compound may be used in biochemical assays to study enzyme activity or metabolic pathways.

    Medicine: It could be explored for its potential therapeutic effects, such as acting as a drug candidate for specific diseases.

    Industry: The compound may be used in the production of materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of compound “potassium;trifluoro(prop-2-enyl)boranuide” involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering their activity, and thereby affecting biological processes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Compound A: Similar in structure but differs in functional groups, leading to different reactivity and applications.

    Compound B: Shares a similar core structure but has different substituents, affecting its physical and chemical properties.

    Compound C: Another related compound with variations in its molecular framework, resulting in unique applications.

Uniqueness: Compound “potassium;trifluoro(prop-2-enyl)boranuide” stands out due to its specific combination of functional groups and molecular structure, which confer unique properties and reactivity. This makes it particularly valuable for certain applications where other similar compounds may not be as effective.

Properties

IUPAC Name

potassium;trifluoro(prop-2-enyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BF3.K/c1-2-3-4(5,6)7;/h2H,1,3H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPZAMJXLCDMIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC=C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](CC=C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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